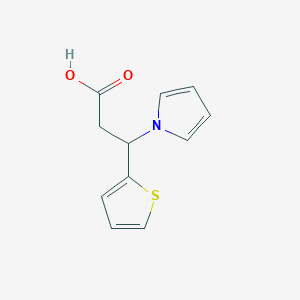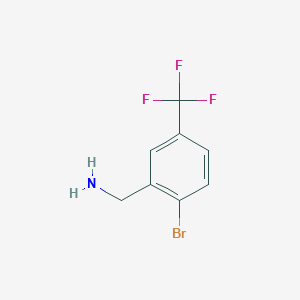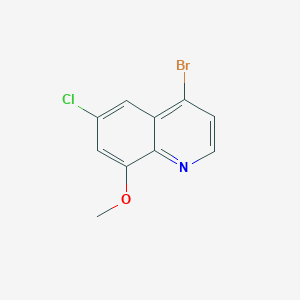
4-Bromo-6-chloro-8-methoxyquinoline
Descripción general
Descripción
“4-Bromo-6-chloro-8-methoxyquinoline” is a chemical compound with the molecular formula C10H7BrClNO and a molecular weight of 272.53 . It is sold by Sigma-Aldrich and is often used in proteomics research .
Molecular Structure Analysis
The SMILES string representation of “4-Bromo-6-chloro-8-methoxyquinoline” is BrC1=C2C(C(OC)=CC(Cl)=C2)=NC=C1 . This provides a text-based representation of the molecule’s structure.
Physical And Chemical Properties Analysis
“4-Bromo-6-chloro-8-methoxyquinoline” is a solid compound . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
A novel compound similar in structure, 4-chloro-8-methoxyquinoline-2(1H)-one (4CMOQ), was synthesized and characterized, demonstrating effective antimicrobial activity against bacterial strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa, as well as fungal strains including Aspergillus niger, Monascus purpureus, and Penicillium citrinum. This study highlighted the compound's potential as an antimicrobial agent and its effectiveness in inhibiting DNA gyrase and Lanosterol 14 α-demethylase, critical targets in microbial pathogens (Murugavel et al., 2017).
Chemosensor for Cadmium
Research on a structurally related compound, 5-chloro-8-methoxyquinoline appended diaza-18-crown-6, identified its utility as a selective chemosensor for cadmium (Cd^2+). This compound exhibits a significant fluorescence increase in the presence of Cd^2+ over other tested metal ions, making it a promising tool for detecting cadmium in waste effluent streams and food products, underscoring the potential environmental and health applications of quinoline derivatives (Prodi et al., 2001).
Building Blocks for Antibiotic Synthesis
A practical and scalable route was developed for the synthesis of halogenated quinoline building blocks, including 4-bromo-3-fluoro-6-methoxyquinoline, demonstrating their significant role in antimicrobial drug discovery. These building blocks are critical for the synthesis of new antibiotics, highlighting the broad potential of halogenated quinolines in therapeutic development (Flagstad et al., 2014).
Anticancer Research
Another study explored 4-anilinoquinazolines, closely related to 4-bromo-6-chloro-8-methoxyquinoline, for their potent apoptosis-inducing capabilities. N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a compound from this research, exhibited potent anticancer activity, including excellent blood-brain barrier penetration and efficacy in human breast cancer models. This research emphasizes the importance of quinoline derivatives in developing new anticancer therapies (Sirisoma et al., 2009).
Safety And Hazards
The compound is classified as Acute Tox. 3 Oral - Eye Dam. 1, indicating it is acutely toxic orally and can cause serious eye damage . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Propiedades
IUPAC Name |
4-bromo-6-chloro-8-methoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClNO/c1-14-9-5-6(12)4-7-8(11)2-3-13-10(7)9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZTOJGRLIYQFOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C(C=CN=C12)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10670950 | |
| Record name | 4-Bromo-6-chloro-8-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10670950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-6-chloro-8-methoxyquinoline | |
CAS RN |
1189107-33-2 | |
| Record name | 4-Bromo-6-chloro-8-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10670950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



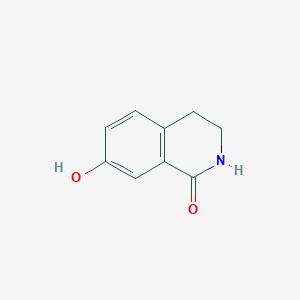
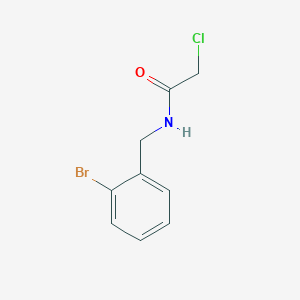
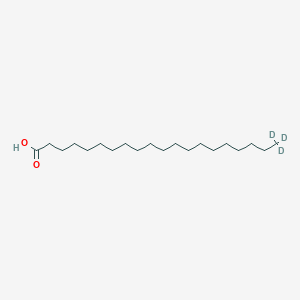
![6-Bromo[1,2,5]oxadiazolo[3,4-b]pyridine](/img/structure/B1520053.png)
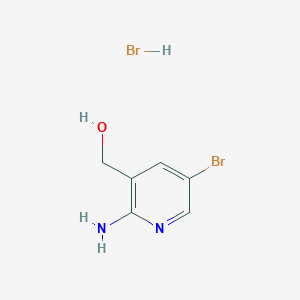
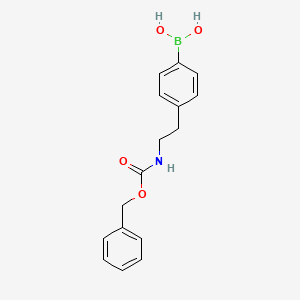
![3-[(1-Ethylpiperidin-4-YL)oxy]propan-1-amine](/img/structure/B1520056.png)
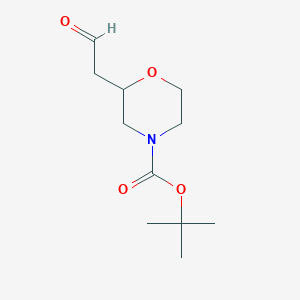
![Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B1520058.png)
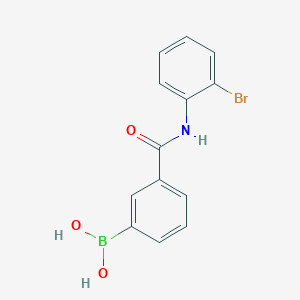
![2-amino-N-[2-(1H-indol-3-yl)ethyl]acetamide hydrochloride](/img/structure/B1520063.png)
